molecular formula C9H6F2O2 B1396051 6,7-Difluorochroman-4-one CAS No. 1092349-93-3

6,7-Difluorochroman-4-one

Cat. No.: B1396051
CAS No.: 1092349-93-3
M. Wt: 184.14 g/mol
InChI Key: WGCSANGNQYZBTQ-UHFFFAOYSA-N
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Description

6,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 and a molecular weight of 184.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6F2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

1. Electron Transfer and Chemical Synthesis

  • Intramolecular Electron Transfer: The study of electron transfer in cofacially pi-stacked fluorenes shows evidence of tunneling, highlighting the unique electronic properties of such compounds (Rathore et al., 2006).
  • Selective Difluoromethylation: The introduction of fluorine atoms, such as in difluoromethylation, is crucial in life science and materials science applications. This process can bring beneficial effects to target molecules, including pharmaceuticals and agrochemicals (Jinbo Hu et al., 2009).

2. Advanced Organic Synthesis Techniques

  • Regioselective Nucleophilic Substitution: Research on 2,4-dihalopyridines and 2,4,6-trihalopyridines has shown that the introduction of a trialkylsilyl group can lead to selective displacement of halogen at specific positions, enhancing synthetic versatility (Schlosser et al., 2005).
  • Synthesis of 3,3-Difluorochroman-4-ones: An expedient method has been developed for synthesizing 3,3-difluorochroman-4-ones, demonstrating excellent chemoselectivity and tolerance for various functional groups (Jian Xu et al., 2017).

3. Electrochemistry and Material Science

  • Electrochemical Systems for Fluorination: Recent advances in electrochemical systems have highlighted selective fluorination of organic compounds, which is significant for creating functional materials and pharmaceuticals (Fuchigami & Inagi, 2020).
  • Properties of Mn4+-Activated Phosphors: The study of alkali hexafluorotitanate red phosphors activated by Mn4+ is relevant for understanding luminescent properties and crystal symmetry, contributing to the development of new materials (Y. Xu & S. Adachi, 2011).

Safety and Hazards

The safety information available indicates that 6,7-Difluorochroman-4-one is associated with some hazards. The safety pictograms associated with it are GHS07, and the signal word is "Warning" .

Properties

IUPAC Name

6,7-difluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSANGNQYZBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717237
Record name 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-93-3
Record name 6,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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